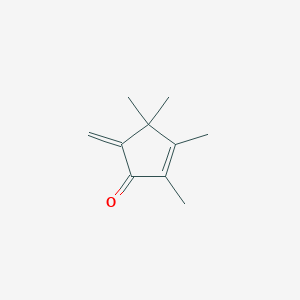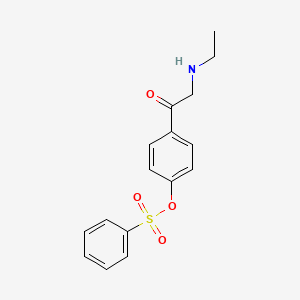![molecular formula C59H80O10 B14183068 Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate CAS No. 918626-40-1](/img/structure/B14183068.png)
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a heptanedioate backbone, with tridecyloxy chains extending from the benzoyl groups. Its molecular formula is C59H80O10, and it has a molecular weight of 949.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate typically involves a multi-step process. One common method includes the esterification of heptanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and polymers.
Wirkmechanismus
The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active benzoyloxyphenyl moieties that can interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) heptanedioate
Uniqueness
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is unique due to its longer tridecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions .
Eigenschaften
CAS-Nummer |
918626-40-1 |
|---|---|
Molekularformel |
C59H80O10 |
Molekulargewicht |
949.3 g/mol |
IUPAC-Name |
bis[4-(4-tridecoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C59H80O10/c1-3-5-7-9-11-13-15-17-19-21-26-46-64-50-34-30-48(31-35-50)58(62)68-54-42-38-52(39-43-54)66-56(60)28-24-23-25-29-57(61)67-53-40-44-55(45-41-53)69-59(63)49-32-36-51(37-33-49)65-47-27-22-20-18-16-14-12-10-8-6-4-2/h30-45H,3-29,46-47H2,1-2H3 |
InChI-Schlüssel |
HBOXYXCZWBCVMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)





![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)

![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)



